4-Fluoro-2-(difluoromethyl)anisole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

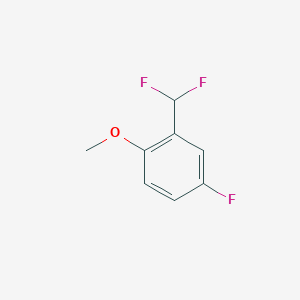

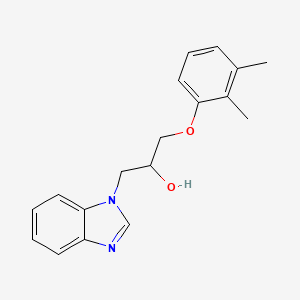

4-Fluoro-2-(difluoromethyl)anisole, commonly referred to as 4-FMA, is a fluorinated anisole with a wide range of applications in the scientific research community. It is a versatile and important building block for the synthesis of a variety of compounds and has been used in various laboratory experiments. 4-FMA is a colorless liquid with a sweet, fruity odor and is soluble in both organic and aqueous solvents. It has a melting point of -10.5°C and a boiling point of 117.5°C.

Scientific Research Applications

Chemical Synthesis and Structure : A study conducted by Huang Suo-yi and Tian Hua (2004) focused on the synthesis of 2-Fluoro-4-iodo-anisole, a compound closely related to 4-Fluoro-2-(difluoromethyl)anisole, demonstrating the synthesis process through reactions like Schiemann and Sandmeyer reactions, highlighting its significance as an intermediate in other chemical processes (Huang & Tian, 2004).

Impact on Physicochemical Properties : L. Xing et al. (2015) discussed how fluoroanisoles, which include compounds like this compound, exhibit distinct conformational preferences and significantly impact the physicochemical and pharmacokinetic properties of molecules. The study analyzed trends in anisole and fluoroanisole matched molecular pairs, revealing key insights into their effects on properties like log D and permeability (Xing et al., 2015).

Molecular Orbital Computations : Research by T. Schaefer et al. (1991) explored the internal rotational potentials of compounds including 4-fluoroanisole, which is structurally similar to this compound. Their study provided insights into internal barrier heights and conformational stability, crucial for understanding the molecular behavior of these compounds (Schaefer et al., 1991).

Density Functional Study : M. Kieninger et al. (2004) conducted a comparative study on the torsional potential of 4-fluoro (trifluoromethoxy)benzene and related species, including 4-fluoroanisole. This study is important for understanding the electronic structure and reactivity of such fluorinated compounds (Kieninger et al., 2004).

Isotope Separation Applications : Xiaoqin Wu et al. (2014) examined the use of 2,4-difluoro anisole in boron isotopes separation. Their findings indicated that 2,4-difluoro anisole exhibits properties advantageous for isotopic separation, such as better separation coefficients and stability, compared to anisole (Wu et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P280-P305+P351+P338 , which involve wearing protective gloves/clothing/eye protection/face protection (P280), and specific measures to take if in eyes (P305+P351+P338) .

Properties

IUPAC Name |

2-(difluoromethyl)-4-fluoro-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLWEBYLKCQNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

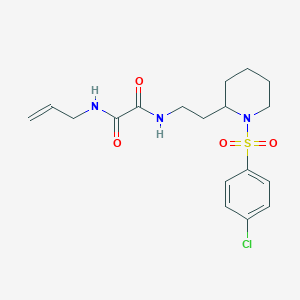

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

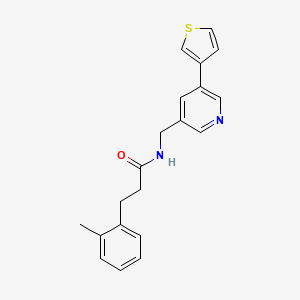

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)

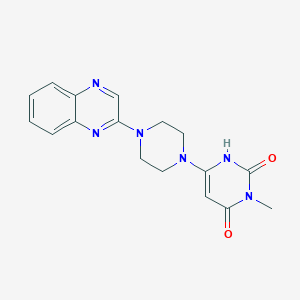

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)

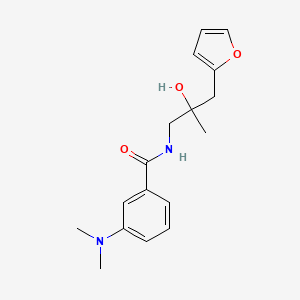

![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)